1-(Cyclohexylmethyl)-2-methoxybenzene

Description

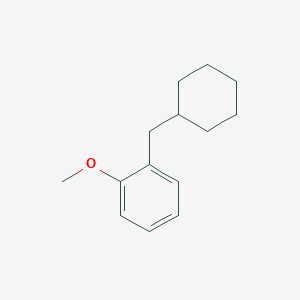

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-(cyclohexylmethyl)-2-methoxybenzene |

InChI |

InChI=1S/C14H20O/c1-15-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3 |

InChI Key |

QBUWFARJLZGFSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC2CCCCC2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Studies

The reactivity of 1-(cyclohexylmethyl)-2-methoxybenzene in electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of its two substituents: the methoxy (B1213986) group (-OCH₃) and the cyclohexylmethyl group (-CH₂-C₆H₁₁). The methoxy group is a potent activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen atom to donate a pair of non-bonding electrons to the aromatic ring through resonance, which increases the electron density of the ring and stabilizes the arenium ion intermediate formed during the substitution. This electron donation particularly enriches the ortho and para positions, making them more susceptible to electrophilic attack.

The cyclohexylmethyl group, being an alkyl group, is also an activating substituent and an ortho, para-director. However, its activating effect is weaker than that of the methoxy group and operates primarily through an inductive effect, where the alkyl group donates electron density to the benzene (B151609) ring.

When both of these ortho, para-directing groups are present on the benzene ring, as in this compound, the position of electrophilic attack is determined by the interplay of their directing effects. The methoxy group, being the more powerful activating group, exerts a stronger directing influence. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and para to the methoxy group. The para position (carbon 4) is generally favored over the ortho position (carbon 6) due to reduced steric hindrance from the adjacent cyclohexylmethyl group. The other ortho position (carbon 2) is already substituted.

A summary of the directing effects of the substituents is presented in the table below.

| Substituent Group | Type of Director | Activating/Deactivating |

| Methoxy (-OCH₃) | ortho, para | Strongly Activating |

| Cyclohexylmethyl (-CH₂-C₆H₁₁) | ortho, para | Weakly Activating |

The general mechanism for electrophilic aromatic substitution proceeds through a two-step process:

Reactions Involving the Methoxy Group

The methoxy group in this compound can undergo cleavage reactions, resulting in the formation of a phenol. This transformation, commonly referred to as demethylation or demethoxylation, typically requires strong reagents due to the general stability of aryl ethers. Common reagents used for this purpose include strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), as well as Lewis acids such as boron tribromide (BBr₃). The reaction with hydrogen halides proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

In the case of this compound, the ether cleavage can proceed via two main pathways: attack at the methyl carbon or attack at the aromatic carbon. Due to the high stability of the phenyl-oxygen bond, cleavage almost exclusively occurs at the methyl-oxygen bond. This is because the aromatic carbon is sp² hybridized, and nucleophilic substitution at this center is energetically unfavorable. Therefore, the reaction of this compound with reagents like HI or BBr₃ is expected to yield 2-(cyclohexylmethyl)phenol and a methyl halide.

Stereoselectivity is not a primary consideration for the cleavage of the methoxy group itself. However, the presence of the cyclohexylmethyl group could potentially influence the reaction conditions required, though it is not expected to alter the fundamental regioselectivity of the ether cleavage.

The mechanism of ether cleavage with hydrogen halides typically follows an Sₙ2 pathway for methyl ethers. The reaction is initiated by the protonation of the ether oxygen by the strong acid, which makes the oxygen a better leaving group. The halide ion then acts as a nucleophile and attacks the carbon of the methyl group, displacing the phenol as a leaving group.

In addition to traditional acid-catalyzed methods, modern synthetic protocols often employ silylating agents in the presence of a Lewis acid. In these reactions, a silyloxonium ion is formed as a key intermediate. The reaction of an aryl methyl ether with a trialkylsilyl halide (e.g., trimethylsilyl iodide, TMSI), often generated in situ, proceeds through the formation of a silyloxonium ion. This intermediate is highly susceptible to nucleophilic attack by the halide ion at the methyl group, leading to the efficient cleavage of the ether bond and the formation of a silyl ether, which is subsequently hydrolyzed to the corresponding phenol.

Reactivity at the Cyclohexylmethyl Linker

The aromatic ring of this compound can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation conditions. This process, known as dearomatization, typically requires high pressures of hydrogen gas and a heterogeneous catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C). The presence of the methoxy group can influence the rate and conditions of the hydrogenation.

Alternatively, the cyclohexyl ring can also undergo reactions, though it is generally less reactive than the aromatic ring. Under forcing conditions, both the aromatic and cyclohexyl rings could potentially be hydrogenated.

The benzylic position, the carbon atom of the cyclohexyl ring attached to the benzene ring, is a site of enhanced reactivity. Reactions such as benzylic bromination can occur at this position under radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reactivity is due to the resonance stabilization of the resulting benzylic radical.

A comparative overview of catalysts used for the hydrogenation of aromatic rings is provided below.

| Catalyst | Typical Reaction Conditions | Selectivity |

| Rh/C | Room temperature to 100 °C, 1-100 atm H₂ | High activity for aromatic ring hydrogenation |

| Ru/C | 50-150 °C, 50-200 atm H₂ | Effective for a wide range of aromatic compounds |

| PtO₂ (Adams' catalyst) | Room temperature, 1-3 atm H₂ | Generally effective for aromatic and heterocyclic rings |

| Raney Ni | 50-200 °C, 50-200 atm H₂ | Widely used, but may require higher temperatures and pressures |

Based on a comprehensive review of available scientific literature, there is no specific information regarding the chemical reactivity and mechanistic investigations of "this compound" concerning oxidative transformations, photoinduced catalysis in C-X bond formation, and intermolecular dialkylation reactions as outlined.

Extensive searches of chemical databases and scholarly articles did not yield any studies that have specifically used this compound as a substrate for these particular transformations. Therefore, it is not possible to provide scientifically accurate details, research findings, or data tables for the requested sections.

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Cyclohexylmethyl Stereochemistry on Activity

The stereochemistry of the cyclohexylmethyl group is a critical determinant of the biological activity of molecules in which it is incorporated. The cyclohexane (B81311) ring can adopt various conformations, with the chair form being the most stable. The attachment of the methyl-benzene group can be either axial or equatorial, and the energetic preference for the equatorial position is a well-established principle in stereochemistry. This preference minimizes steric strain, specifically 1,3-diaxial interactions, that would occur if the bulky group were in the axial position. nih.gov

In the context of 1-(Cyclohexylmethyl)-2-methoxybenzene, the orientation of the cyclohexylmethyl group relative to the methoxybenzene moiety would significantly impact how the molecule presents itself to a biological target. The flexibility of the bond connecting the cyclohexane and the methylene (B1212753) bridge, as well as the bond between the methylene bridge and the benzene (B151609) ring, allows for a range of spatial arrangements. The specific stereoisomer (e.g., R or S at the point of attachment if the substitution pattern allows for chirality) would further define the three-dimensional shape and, consequently, its binding affinity and selectivity for a receptor.

A study on cyclohexyl esters demonstrated that the conformational equilibria are determined by a balance of hyperconjugative interactions and steric effects. nih.gov Increasing the bulk of the substituent on the cyclohexane ring can destabilize the equatorial conformer, although this is less likely for the cyclohexylmethyl group itself. nih.gov The interplay between these steric factors and the electronic nature of the methoxybenzene ring will ultimately dictate the most favorable conformation for biological activity.

Impact of Methoxybenzene Substitution Patterns on Molecular Recognition

The substitution pattern on the methoxybenzene ring plays a pivotal role in molecular recognition. The position of the methoxy (B1213986) group—ortho, meta, or para—dramatically influences the electronic properties of the benzene ring and its interaction with a biological target. vaia.comstackexchange.com The methoxy group is known to be electron-donating through resonance and electron-withdrawing through induction. stackexchange.comlibretexts.org

In this compound, the methoxy group is in the ortho position. This has several consequences for molecular recognition:

Steric Hindrance : The ortho position of the methoxy group introduces steric bulk near the cyclohexylmethyl substituent. This can constrain the rotational freedom of the bond connecting the methylene bridge to the benzene ring, favoring certain conformations that may be either beneficial or detrimental to binding.

Direct Interactions : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a specific residue in a protein's binding pocket.

Studies on analogs have shown that moving a substituent from a para to an ortho position can significantly alter biological activity. For instance, in a series of HIF-1 inhibitors, the ortho-fluoro substituted derivative showed better inhibitory activity than the meta or para derivatives, highlighting the importance of the substituent's location. nih.gov

Table 1: Influence of Methoxy Group Position on Electronic Properties of Benzene Ring

| Position of Methoxy Group | Dominant Electronic Effect on Ring Activity | Expected Impact on Molecular Recognition |

| Ortho | Strong resonance (activating), moderate inductive (deactivating), steric hindrance | Can facilitate specific hydrogen bonds; steric clashes may occur; directs binding orientation. |

| Meta | Inductive effect dominates (deactivating) | Generally reduces binding affinity for electron-rich pockets. wikipedia.org |

| Para | Strong resonance (activating), weak inductive (deactivating) | Enhances electron density, potentially increasing pi-pi stacking or cation-pi interactions. stackexchange.com |

Conformational Analysis and Bioactive Conformations

The biological activity of a flexible molecule like this compound is intimately linked to its ability to adopt a specific three-dimensional arrangement, known as the bioactive conformation, upon binding to a target. libretexts.org This conformation may not be the lowest energy state of the molecule in solution.

Conformational analysis of (cyclohexylmethyl)benzene (B8795914) derivatives suggests a significant degree of flexibility. lookchem.com The key rotatable bonds are:

The bond between the cyclohexane ring and the methylene group.

The bond between the methylene group and the benzene ring.

The presence of the ortho-methoxy group in this compound is expected to introduce a degree of conformational restriction. The steric clash between the methoxy group and the methylene bridge may create a higher energy barrier for rotation around the aryl-CH2 bond, leading to a more defined set of low-energy conformations. Computational modeling and experimental techniques like NMR spectroscopy are essential to delineate these preferred conformations. nih.gov

Design of Proteomimetics and Ligand Scaffolds

The structural motif of a substituted benzene ring attached to a cyclic aliphatic group, as seen in this compound, is a common scaffold in the design of proteomimetics, particularly those that aim to mimic secondary protein structures like the alpha-helix.

Mimicry of Alpha-Helical Motifs

Alpha-helices are fundamental structures in proteins and often mediate protein-protein interactions (PPIs). nih.gov Small molecules that can mimic the presentation of key amino acid side chains on one face of an alpha-helix are valuable as potential therapeutic agents. monash.edursc.org The cyclohexylmethylphenyl scaffold can be envisioned as a platform to project substituents in a defined spatial orientation.

In this context, the cyclohexyl group could mimic a bulky hydrophobic amino acid residue (e.g., leucine (B10760876) or isoleucine), while the substituted benzene ring provides a rigid core from which other functional groups could be appended to mimic other residues along the helix (e.g., at the i, i+3/4, and i+7 positions). nih.gov The methoxy group itself could serve as a surrogate for a polar amino acid side chain or help to correctly orient the entire molecule within the binding cleft.

Inhibition of Protein-Protein Interactions (e.g., Coactivator-Receptor)

Many critical cellular processes are regulated by the interaction between nuclear receptors and their coactivators, often mediated by an alpha-helical LXXLL motif on the coactivator. nih.gov Small molecules that can disrupt these interactions by binding to the coactivator binding groove (also known as Activation Function-2) on the receptor are of significant therapeutic interest. nih.gov

The this compound scaffold possesses features that could be exploited for this purpose. The hydrophobic cyclohexylmethyl group could occupy a hydrophobic pocket in the receptor, while the methoxybenzene ring could be further functionalized to mimic the interactions of the leucine residues in the LXXLL motif. For instance, the addition of another hydrophobic or a hydrogen-bonding group at a suitable position on the benzene ring could enhance binding affinity and inhibitory activity.

Steric and Electronic Effects on Molecular Activity

Steric Effects :

The cyclohexylmethyl group is sterically demanding. acs.org Its size and shape will influence how the molecule fits into a binding pocket. A well-matched pocket will lead to favorable van der Waals interactions and increased affinity, while a poorly matched one will result in steric clashes and reduced activity. In a recent study, the steric hindrance from a bulky benzene ring was proposed to inhibit reactivity in certain aldehydes. acs.org

The ortho-methoxy group adds to the steric bulk around the benzene ring, potentially influencing the molecule's preferred conformation and its ability to access narrow binding sites. wikipedia.org

Electronic Effects :

The methoxy group significantly alters the electronic landscape of the benzene ring. As an electron-donating group at the ortho position, it increases the nucleophilicity of the aromatic ring, which can be crucial for interactions with electron-deficient regions of a receptor. vaia.comlibretexts.org The lone pair of electrons on the oxygen atom can also participate in hydrogen bonding. drugdesign.org

The cyclohexylmethyl group is generally considered to be electron-donating through an inductive effect, although this is weaker than the effects of the methoxy group.

Table 2: Summary of Steric and Electronic Contributions

| Molecular Fragment | Primary Steric Effect | Primary Electronic Effect |

| Cyclohexylmethyl | High steric bulk, influences conformational preference. | Weakly electron-donating (inductive). |

| Methoxy (ortho) | Moderate steric bulk, restricts rotation. | Strongly electron-donating (resonance), moderately electron-withdrawing (inductive). stackexchange.com |

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. Methods like Density Functional Theory (DFT) are workhorses in this area, providing a balance between accuracy and computational cost.

For 1-(Cyclohexylmethyl)-2-methoxybenzene, DFT calculations would typically be employed to determine key electronic properties. These calculations involve selecting a basis set (e.g., 6-31G*) to describe the atomic orbitals and a functional (e.g., B3LYP) to approximate the exchange-correlation energy. The output of these calculations provides a wealth of information, including the optimized molecular geometry, Mulliken or Natural Bond Orbital (NBO) atomic charges, and the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap implies higher reactivity. The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, the methoxy (B1213986) group, being an electron-donating group, would be expected to increase the electron density on the benzene (B151609) ring, influencing the HOMO and LUMO distributions.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electron orbital; related to the ability to donate an electron. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest unoccupied electron orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher chemical stability and lower reactivity. |

| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule, arising from asymmetrical charge distribution. |

Note: The values in this table are illustrative examples of what quantum chemical calculations would yield and are not based on published experimental data for this specific compound.

Molecular Dynamics and Conformational Analysis

While quantum calculations provide a static picture, molecules are dynamic entities. This compound has significant conformational flexibility due to the rotatable single bond connecting the cyclohexyl and methylbenzene moieties, as well as the flexibility of the cyclohexyl ring itself.

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of such flexible molecules over time. By simulating the atomic motions based on a chosen force field (e.g., AMBER, CHARMM), MD can reveal the preferred three-dimensional arrangements (conformations) of the molecule and the energetic barriers between them.

The results of an MD simulation can be analyzed to generate a Ramachandran-like plot for the key dihedral angles, showing the most populated conformational states. This analysis helps in understanding how the molecule might adapt its shape to fit into a binding site of a biological target, for instance. The potential energy surface can be mapped to identify the global minimum energy conformation and other low-energy local minima, which are the most likely to be observed.

Ligand-Based Molecular Design Methodologies

In the absence of a known 3D structure of a biological target, ligand-based methods can be used to infer properties required for biological activity, based on the structures of known active molecules.

3D Similarity Analysis (e.g., ROCS)

Three-dimensional similarity analysis compares the shape and electrostatic properties of a molecule, like this compound, to a database of known active compounds. Rapid Overlay of Chemical Structures (ROCS) is a widely used tool for this purpose. It aligns and scores molecules based on the overlap of their volumes (shape similarity) and the alignment of chemical features like hydrogen bond donors and acceptors (color or chemical similarity).

A high Tanimoto combo score from a ROCS analysis against a known active ligand would suggest that this compound has a similar shape and chemical feature presentation, and therefore might exhibit similar biological activity.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrophobic centers, aromatic rings, hydrogen bond acceptors, and hydrogen bond donors.

For a molecule like this compound, a pharmacophore model would likely include a hydrophobic feature for the cyclohexyl ring and an aromatic feature for the methoxybenzene ring. The methoxy group's oxygen atom could also be defined as a hydrogen bond acceptor. By generating a pharmacophore model, researchers can screen large virtual libraries to identify other structurally diverse molecules that share the same essential features and might possess similar biological activities.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Location in Molecule | Role in Molecular Recognition |

| Aromatic Ring | Methoxybenzene moiety | Can engage in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group | Cyclohexyl moiety | Can fit into hydrophobic pockets of a binding site. |

| Hydrogen Bond Acceptor | Oxygen atom of the methoxy group | Can form hydrogen bonds with donor groups in a target protein. |

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry can also illuminate the mechanisms of chemical reactions. For the synthesis of this compound, for example, theoretical calculations can be used to study the energetics of the reaction pathway. A common synthesis might involve the reaction of 2-methoxybenzyl chloride with a cyclohexyl Grignard reagent.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate.

Transition state analysis involves characterizing the geometry and vibrational frequencies of the transition state structure. A true transition state is identified by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. These studies are invaluable for optimizing reaction conditions and understanding the factors that control the reaction's outcome and selectivity.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, precise information about the chemical environment of each atom can be obtained.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals for 1-(Cyclohexylmethyl)-2-methoxybenzene allow for the unambiguous assignment of each proton.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Detailed research findings regarding the specific chemical shifts and coupling constants for this compound are not currently available in the public domain based on the conducted searches.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton, including the presence of the cyclohexyl, methylene (B1212753), and methoxybenzene moieties.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Data not available |

Specific experimental ¹³C NMR data for this compound could not be located in the performed searches.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be instrumental in confirming the connectivity between protons and carbons. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would further reveal through-space proximities between protons, solidifying the three-dimensional structure of the molecule. However, no specific studies employing these advanced techniques for this compound were identified.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound, allowing for the determination of its elemental formula with high accuracy. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

A specific high-resolution mass spectrum for this compound was not found in the available literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. These methods would be essential for the analysis of this compound in complex mixtures, allowing for its separation, identification, and quantification. While these are standard techniques for the analysis of such compounds, specific applications to this compound are not documented in the searched sources.

Chromatographic Separation Methods

Chromatographic techniques are indispensable in the purification and analysis of "this compound," ensuring the isolation of the compound from reaction mixtures and the accurate determination of its purity. The selection of a specific chromatographic method is contingent on the scale of the separation and the analytical objective.

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient preparative technique employed for the purification of multigram quantities of "this compound" from crude reaction mixtures. researchgate.net This method utilizes a stationary phase, typically silica gel with a particle size of 40-63 µm, and a mobile phase, which is pushed through the column under moderate pressure, to effect separation. orgsyn.org The choice of eluent is critical for achieving optimal separation of the target compound from impurities.

The purification process generally involves the dry or wet loading of the crude product onto a pre-packed silica gel column. rochester.edu A common mobile phase for compounds with moderate polarity like "this compound" is a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate. researchgate.netuva.nl The separation can be performed using either an isocratic elution with a constant solvent composition or a gradient elution where the polarity of the mobile phase is gradually increased. rochester.edu Gradient elution is often preferred for complex mixtures to enhance separation efficiency. rochester.edureddit.com Fractions are collected and analyzed, typically by Thin Layer Chromatography (TLC), to identify those containing the pure product.

Table 1: Representative Parameters for Flash Column Chromatography Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) orgsyn.org |

| Mobile Phase | Hexanes:Ethyl Acetate (gradient) rochester.eduresearchgate.netuva.nl |

| Loading Technique | Dry loading with Celite or silica gel orgsyn.orgrochester.edu |

| Elution Mode | Gradient elution (e.g., 0% to 20% Ethyl Acetate in Hexanes) rochester.edureddit.com |

| Detection | UV visualization (if applicable) and TLC analysis of fractions rochester.edu |

HPLC/UHPLC for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful analytical techniques for assessing the purity of "this compound" with high resolution and sensitivity. These methods can also be adapted for preparative-scale separations to isolate highly pure material.

For purity assessment, a reversed-phase HPLC method is typically employed. A C18 column is a common choice for the stationary phase, offering good retention and separation of moderately polar organic molecules. The mobile phase usually consists of a mixture of water and an organic solvent such as methanol or acetonitrile. spectralabsci.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all components in a reasonable time frame with good peak shape. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, for instance, around 226 nm or 271 nm. researchgate.netmdpi.com The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC/UHPLC Parameters for Purity Analysis of this compound

| Parameter | Description |

| Stationary Phase | C18 Reversed-Phase Column (e.g., 2.5 µm particle size, 2.1 x 50 mm) spectralabsci.com |

| Mobile Phase | A: Water; B: Methanol or Acetonitrile spectralabsci.commdpi.com |

| Elution Mode | Gradient elution (e.g., 40% B to 100% B over 10 minutes) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Detection | UV-Vis Diode Array Detector (DAD) at 226 nm and 271 nm researchgate.netmdpi.com |

| Injection Volume | 1 - 5 µL |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for monitoring the progress of chemical reactions that produce "this compound". researchgate.netlibretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. rsc.orgumich.edu

The stationary phase in TLC is typically a thin layer of silica gel or alumina coated on a glass or plastic plate. umich.edu A small spot of the reaction mixture is applied to the baseline of the TLC plate. libretexts.org The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of hexanes and ethyl acetate. uva.nlresearchgate.net The mobile phase ascends the plate via capillary action, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. umich.edu

After development, the plate is visualized, commonly under a UV lamp, where UV-active compounds appear as dark spots. rochester.edulibretexts.org By comparing the retention factor (Rƒ) values of the spots in the reaction mixture to those of the starting materials and the purified product, the progress of the reaction can be effectively monitored. libretexts.org The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Table 3: Typical TLC Parameters for Monitoring the Synthesis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel coated plates (e.g., Silica Gel 60 F254) researchgate.net |

| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 9:1 v/v) uva.nlresearchgate.net |

| Application | Capillary spotting of the reaction mixture libretexts.org |

| Development | In a closed chamber until the solvent front is near the top of the plate rochester.edu |

| Visualization | UV light (254 nm) rochester.edulibretexts.org |

Applications in Organic Synthesis and Materials Science

Role as an Intermediate in Multi-step Syntheses

The strategic importance of 1-(Cyclohexylmethyl)-2-methoxybenzene in organic chemistry often lies in its role as a key intermediate in multi-step synthetic sequences. Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex target molecules from simpler, commercially available starting materials. This process involves a series of chemical reactions where the product of one reaction becomes the starting material for the next.

The utility of this compound as an intermediate stems from the distinct reactivity of its constituent parts. The methoxy-substituted benzene (B151609) ring can undergo various electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups at specific positions on the aromatic core. The cyclohexylmethyl group, on the other hand, can be modified through reactions targeting the aliphatic ring or the benzylic position. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, paving the way for the synthesis of more intricate molecules.

Synthesis of Complex Molecules with Designed Functions

The deliberate design and synthesis of complex molecules with specific, predetermined functions is a major goal in modern chemistry. These molecules can have applications in various fields, including medicine, electronics, and catalysis. This compound can serve as a foundational scaffold in the assembly of such complex structures.

Building Block for Functionalized Organic Materials

Functionalized organic materials are a class of materials whose properties are derived from the specific functional groups incorporated into their molecular structure. These materials are at the forefront of technological innovation, with applications ranging from organic light-emitting diodes (OLEDs) to sensors and smart coatings.

This compound can be envisioned as a valuable building block for the synthesis of such materials. The aromatic and aliphatic components of the molecule can be modified to introduce functionalities that impart specific properties. For example, the introduction of chromophores onto the benzene ring could lead to materials with interesting photophysical properties. Similarly, the attachment of polymerizable groups could allow for the incorporation of the this compound unit into larger polymeric structures, creating materials with tailored mechanical or thermal properties. The modular nature of this building block provides a pathway to a diverse range of functional organic materials.

Catalytic Applications (e.g., as a Ligand Component)

In the realm of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. Ligands are organic molecules that bind to a central metal atom, influencing its electronic and steric environment. The design of new ligands is a key area of research aimed at developing more efficient and selective catalysts for a wide array of chemical transformations.

Derivatives of this compound have the potential to be developed into effective ligands for catalysis. By introducing coordinating atoms, such as phosphorus, nitrogen, or oxygen, onto the molecular scaffold, it is possible to create ligands that can bind to transition metals. The steric bulk provided by the cyclohexylmethyl group can be advantageous in controlling the access of substrates to the metal center, thereby influencing the selectivity of the catalytic reaction. The electronic properties of the ligand, which can be tuned by modifying the substituents on the aromatic ring, also play a vital role in determining the catalyst's reactivity.

Biomolecular Interactions and Molecular Mechanisms Non Clinical Focus

Mechanisms of Protein-Ligand Binding

The binding of a ligand to a protein is the initial event that triggers a biological response. slu.edu This interaction is governed by a variety of non-covalent forces, including hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. The three-dimensional structures of both the ligand and the protein's binding site dictate the specificity and affinity of their interaction. nih.gov Two primary models describe this process: the "lock-and-key" model, which posits a pre-existing complementary shape between the ligand and receptor, and the "induced-fit" model, where the binding of the ligand induces a conformational change in the protein to achieve a better fit. nih.gov

Nuclear hormone receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. nih.gov Upon ligand binding, these receptors undergo a conformational change that allows them to bind to specific DNA sequences, thereby regulating the transcription of target genes. nih.gov Endocrine-disrupting chemicals can interfere with these pathways by mimicking natural hormones and binding to nuclear receptors. nih.gov Investigating whether 1-(Cyclohexylmethyl)-2-methoxybenzene interacts with nuclear hormone receptors would be a critical step in assessing its potential endocrine-disrupting activity.

The transcriptional activity of nuclear hormone receptors is often modulated by the recruitment of coactivator or corepressor proteins. nih.gov Ligand binding can influence which of these regulatory proteins is recruited. For instance, an agonist ligand typically promotes the binding of coactivators, leading to gene activation, while an antagonist may block coactivator binding or even recruit corepressors, leading to gene repression. nih.gov Studying the effect of this compound on the interaction between a nuclear hormone receptor and its coactivators would provide insight into its potential as an agonist or antagonist.

Ligand-Receptor Selectivity and Specificity

Selectivity refers to a ligand's ability to bind to a specific type of receptor over others, while specificity relates to the singular effect produced by that binding. sigmaaldrich.compharmacologyeducation.org A highly selective ligand will preferentially bind to its target receptor even in the presence of other receptors, which is a desirable property for therapeutic agents to minimize off-target effects. pharmacologyeducation.org The degree of selectivity is often determined by comparing the binding affinities (e.g., Ki or Kd values) or functional potencies (e.g., EC50 or IC50 values) of the ligand for different receptors.

Table 1: Hypothetical Selectivity Profile of a Compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| Receptor A | 10 | 25 |

| Receptor B | 500 | >10,000 |

| Receptor C | 1200 | >10,000 |

This table illustrates how selectivity is determined. A compound with this profile would be considered selective for Receptor A.

Molecular Basis of Observed Biological Activities (e.g., Melanocortin Receptor Modulation)

The melanocortin receptor system consists of five G-protein coupled receptors (MC1R to MC5R) that are involved in a wide range of physiological processes, including pigmentation, inflammation, and energy homeostasis. nih.govnih.gov The biological activity of a compound that modulates these receptors would be rooted in its specific interactions with one or more of these receptor subtypes. For example, a compound acting as an agonist at the MC4R could potentially influence appetite and energy expenditure. plos.org Understanding the molecular basis of such an activity would involve identifying the key amino acid residues in the receptor's binding pocket that interact with the ligand and characterizing the downstream signaling pathways that are activated or inhibited. nih.gov

In Vitro Biochemical Assay Development and Analysis

To investigate the biomolecular interactions of this compound, a variety of in vitro biochemical assays would need to be developed and employed. Radioligand binding assays are commonly used to determine the affinity and selectivity of a compound for its target receptor. nih.gov In this type of assay, a radiolabeled ligand competes with the test compound for binding to the receptor, and the amount of radioactivity bound is measured.

Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response downstream of receptor binding, such as changes in the levels of second messengers like cyclic AMP (cAMP) or calcium ions. nih.gov

Table 2: Common In Vitro Assays for Characterizing Ligand-Receptor Interactions

| Assay Type | Principle | Information Obtained |

| Radioligand Binding | Competitive binding of a radiolabeled ligand and a test compound to a receptor. | Binding affinity (Ki, Kd), receptor density (Bmax). |

| cAMP Assay | Measurement of intracellular cyclic AMP levels following receptor activation. | Functional potency (EC50) and efficacy for Gs- or Gi-coupled receptors. |

| Calcium Flux Assay | Measurement of intracellular calcium mobilization upon receptor activation. | Functional potency (EC50) and efficacy for Gq-coupled receptors. |

| Reporter Gene Assay | Measurement of the expression of a reporter gene under the control of a response element regulated by the receptor. | Transcriptional activity of nuclear hormone receptors. |

Through the systematic application of these and other biochemical and molecular biology techniques, the specific interactions of this compound with biological targets could be elucidated, paving the way for a comprehensive understanding of its molecular mechanisms of action.

Future Research Avenues and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current known synthesis of 1-(Cyclohexylmethyl)-2-methoxybenzene, while effective for laboratory-scale production, may present challenges in terms of scalability, cost-effectiveness, and environmental impact for larger-scale applications. Future research should focus on developing greener and more sustainable synthetic methodologies. This could involve exploring alternative starting materials derived from renewable feedstocks and employing catalytic systems that minimize waste and energy consumption.

Modern synthetic strategies such as C-H activation could offer more direct and atom-economical routes to this and related structures. For instance, the regioselective C–H alkylation of anisoles with olefins using earth-abundant metal catalysts presents a promising avenue for sustainable synthesis. nih.gov Investigating the applicability of such methods to the synthesis of this compound could lead to more efficient and environmentally benign production processes. Furthermore, the use of manganese catalysis for the alkylation of nitriles with alcohols showcases a move towards more sustainable chemical transformations that could inspire novel synthetic designs. organic-chemistry.org

Exploration of Novel Reactivity Patterns

The chemical reactivity of this compound remains largely unexplored. The interplay between the electron-donating methoxy (B1213986) group and the bulky cyclohexylmethyl substituent on the aromatic ring likely imparts unique reactivity that could be harnessed for the synthesis of novel derivatives.

Future studies should investigate a range of chemical transformations, including electrophilic aromatic substitution, oxidation, and metal-catalyzed cross-coupling reactions. Understanding the regioselectivity and stereoselectivity of these reactions will be crucial for the controlled synthesis of new molecules with potentially valuable properties. For example, exploring cycloaddition reactions, which have been shown to be influenced by substituents on the benzene (B151609) ring, could lead to the creation of complex polycyclic structures with interesting biological or material properties. nih.govias.ac.in The development of novel cycloaddition reactions of arenes, potentially enabled by transition metal catalysis, could open up new avenues for creating highly functionalized molecules from this scaffold. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new chemical entities. Advanced computational models can be employed to predict the physicochemical properties, spectroscopic signatures, and biological activities of this compound and its hypothetical derivatives.

In silico docking studies can be utilized to predict the binding affinity of these compounds to various biological targets, helping to prioritize synthetic efforts towards molecules with the highest potential. nih.govresearchgate.netgsconlinepress.comnrfhh.com Such computational approaches have been successfully used to study the interactions of tramadol and its analogs with various receptors. nih.govresearchgate.net By applying similar methodologies to this compound, researchers can gain insights into its mechanism of action and design new analogs with improved potency and selectivity.

Identification of Undiscovered Biomolecular Targets

The known pharmacological activity of this compound is primarily linked to its structural similarity to tramadol, suggesting interactions with the opioid and monoamine systems. nih.govnih.govcore.ac.ukdroracle.ai However, the full spectrum of its biomolecular targets is likely broader and remains to be fully elucidated.

Future research should employ a variety of target identification strategies, including chemical proteomics and in silico target prediction, to uncover novel protein interactions. nih.govcreative-biolabs.comnih.govresearchgate.netbiorxiv.org Identifying these undiscovered targets could reveal new therapeutic applications for this class of compounds and provide a deeper understanding of their physiological effects. Given the psychoactive nature of the compound, exploring its interactions with various G protein-coupled receptors (GPCRs), which are common targets for such drugs, would be a particularly fruitful area of investigation. nih.govphysiology.orgnih.govmdpi.comazolifesciences.com

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Q & A

Basic: What are the common synthetic routes for 1-(cyclohexylmethyl)-2-methoxybenzene, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts alkylation or catalytic hydrogenation. For example, cyclohexenyl intermediates (e.g., 2-cyclohexen-1-one derivatives) can be hydrogenated using transition metal catalysts like palladium or chromium under controlled pressure (10–50 bar H₂) to achieve stereoselectivity . Reagent selection (e.g., LiAlH₄ for reduction or KMnO₄ for oxidation) and solvent polarity (toluene vs. THF) critically influence yield and purity . Optimization requires monitoring reaction thermodynamics (e.g., ΔrH° values for hydrogenation ) and adjusting temperature (80–120°C) to minimize side products.

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:

- NMR : ¹H-NMR (400 MHz, CDCl₃) identifies methoxy (-OCH₃) protons at δ 3.2–3.5 ppm and cyclohexylmethyl protons as multiplet signals (δ 1.2–2.1 ppm). DEPTQ ¹³C-NMR distinguishes quaternary carbons (e.g., aromatic C-O at δ 150–160 ppm) .

- GC-MS : Retention indices (e.g., using non-polar columns like DB-5) correlate with structural features; fragmentation patterns confirm molecular weight via parent ion detection .

Advanced: How can stereoisomers of this compound be resolved, and what analytical methods validate their purity?

Methodological Answer:

- Chromatography : Chiral HPLC (e.g., Chiralpak IC column) with hexane/isopropanol gradients resolves cis/trans isomers. Retention time differences (<0.5 min) require high-resolution detectors (e.g., UV-Vis at 254 nm) .

- X-ray Crystallography : Single-crystal analysis (monoclinic P21/c symmetry) confirms absolute configuration, with R-factors <0.06 ensuring precision .

Advanced: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- QSPR Models : Correlate logP (lipophilicity) with molecular descriptors (e.g., polar surface area, molar refractivity) using Gaussian09 or COSMO-RS .

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets optimize geometry and calculate HOMO-LUMO gaps (e.g., ~5 eV for aromatic stability) .

Advanced: How does the biological activity of this compound compare to structurally related cyclohexenone derivatives?

Methodological Answer:

Comparative assays (e.g., antimicrobial disk diffusion) show that cyclohexylmethyl substitution enhances membrane permeability vs. simpler analogs like 2-cyclohexen-1-one. For example, MIC values against E. coli are 25 µg/mL vs. 50 µg/mL for non-alkylated analogs . SAR studies highlight the methoxy group’s role in hydrogen bonding with target enzymes (e.g., cytochrome P450) .

Advanced: How can reaction thermochemistry data guide the optimization of large-scale synthesis?

Methodological Answer:

Enthalpy of reaction (ΔrH° = -208 kJ/mol for hydrogenation ) informs energy requirements for exothermic steps. Adiabatic calorimetry identifies safe temperature ranges (<150°C) to prevent runaway reactions. Scale-up protocols use flow reactors with real-time IR monitoring to maintain stoichiometric ratios and suppress byproducts.

Advanced: What mechanistic insights explain the stereoselectivity of catalytic hydrogenation for this compound?

Methodological Answer:

Chromium catalysts (e.g., Cr(CO)₃) favor syn-addition via π-allyl intermediates, producing trans-cyclohexyl products. Stereoelectronic effects from the methoxy group direct hydrogen adsorption to the less hindered face, confirmed by deuterium labeling studies .

Advanced: How is this compound utilized in drug delivery systems, and what pharmacokinetic challenges arise?

Methodological Answer:

Derivatization with L-proline (e.g., 1-(cyclohexylmethyl)-L-proline ) enhances blood-brain barrier penetration. However, logD (~3.5) indicates moderate solubility, requiring nanoemulsion formulations (e.g., PLGA nanoparticles) to improve bioavailability. Metabolic stability assays (e.g., liver microsomes) identify CYP3A4-mediated oxidation as a clearance pathway .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and fume hoods (≥0.5 m/s airflow) .

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as halogenated waste .

- First Aid : For inhalation, administer 100% O₂; for dermal exposure, wash with PEG 400 .

Advanced: How do structural modifications influence chromatographic retention behavior in GC analysis?

Methodological Answer:

Alkyl chain length (e.g., cyclohexylmethyl vs. ethyl) increases retention indices by ~50 units per carbon (DB-5 column). The methoxy group reduces volatility, raising boiling points (Tboil ≈ 280°C) and requiring higher oven temperatures (180–220°C) for elution . Multivariate regression models (e.g., PLS) correlate retention times with topological polar surface area (r² >0.9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.